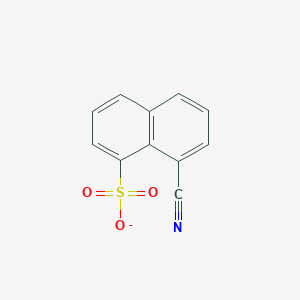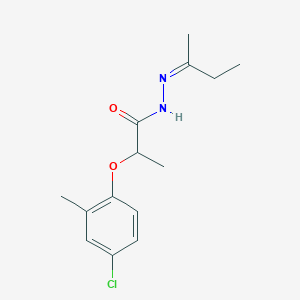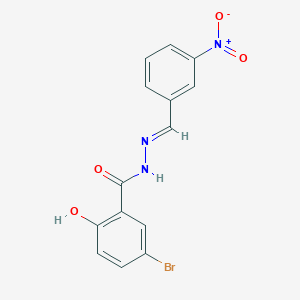
8-Cyano-1-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyano-1-naphthalenesulfonate (8-CN-1-NS) is a fluorescent probe that has been widely used in scientific research applications. This compound is a potent inhibitor of chloride channels, and its mechanism of action involves binding to the channel pore and blocking the passage of chloride ions.
Wirkmechanismus
The mechanism of action of 8-Cyano-1-naphthalenesulfonate involves binding to the chloride channel pore and blocking the passage of chloride ions. This results in a decrease in the membrane potential and a reduction in chloride ion flux. The binding of 8-Cyano-1-naphthalenesulfonate to the chloride channel pore is reversible, and the compound can be displaced by other chloride channel blockers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Cyano-1-naphthalenesulfonate include a reduction in chloride ion flux, a decrease in the membrane potential, and inhibition of chloride channel function. These effects can lead to changes in cellular signaling pathways and ion homeostasis. Additionally, 8-Cyano-1-naphthalenesulfonate has been shown to inhibit cancer cell migration and invasion, suggesting that this compound may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Cyano-1-naphthalenesulfonate in lab experiments include its high potency, selectivity, and reversible binding to chloride channels. Additionally, 8-Cyano-1-naphthalenesulfonate is a fluorescent probe, which allows for real-time monitoring of chloride channel function. However, there are also limitations to using 8-Cyano-1-naphthalenesulfonate, including its potential toxicity and the need for careful handling due to its cyanide group.
Zukünftige Richtungen
There are many future directions for the study of 8-Cyano-1-naphthalenesulfonate, including the development of new and more potent chloride channel blockers, the investigation of the role of chloride channels in various disease states, and the use of 8-Cyano-1-naphthalenesulfonate in drug discovery and development. Additionally, the use of 8-Cyano-1-naphthalenesulfonate in combination with other fluorescent probes may provide new insights into cellular signaling pathways and ion homeostasis. Overall, the study of 8-Cyano-1-naphthalenesulfonate has the potential to lead to new discoveries in the field of ion channel research and drug development.
Synthesemethoden
The synthesis of 8-Cyano-1-naphthalenesulfonate involves the reaction of 1-naphthalenesulfonyl chloride with potassium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 8-Cyano-1-naphthalenesulfonate. This method has been used successfully in many studies, and the purity of the product can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
8-Cyano-1-naphthalenesulfonate has been used in various scientific research applications, including the study of chloride channels, membrane potential, and cellular signaling pathways. This compound has been used as a fluorescent probe to study the function of chloride channels in various cell types, including neurons and epithelial cells. Additionally, 8-Cyano-1-naphthalenesulfonate has been used to investigate the role of chloride channels in cancer cell migration and invasion.
Eigenschaften
Produktname |
8-Cyano-1-naphthalenesulfonate |
|---|---|
Molekularformel |
C11H6NO3S- |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
InChI-Schlüssel |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

